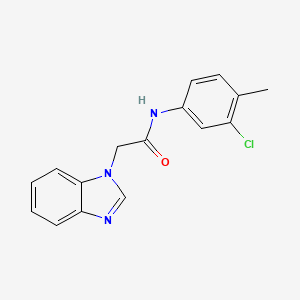

2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide

Overview

Description

2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide, also known as BCI-121, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Moreover, researchers have identified several future directions for the use of BCI-121 in scientific research.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide involves the inhibition of various enzymes and signaling pathways. 2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide has been shown to inhibit the activity of protein kinase CK2, which plays a critical role in cell proliferation and survival. Moreover, 2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide has been found to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and immune response. Additionally, 2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation.

Biochemical and Physiological Effects

2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide has been found to have various biochemical and physiological effects. In cancer cells, 2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide has been shown to induce apoptosis and cell cycle arrest by activating the p53 pathway. Moreover, 2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide has been found to inhibit the migration and invasion of cancer cells by regulating the expression of matrix metalloproteinases (MMPs). In neurodegenerative diseases, 2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide has been shown to protect neurons from oxidative stress and neuroinflammation by activating the Nrf2 pathway. Additionally, 2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide has been found to exhibit antibacterial and antifungal activity by disrupting the cell membrane and inhibiting the activity of enzymes involved in cell wall synthesis.

Advantages and Limitations for Lab Experiments

2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity, and its ability to penetrate the blood-brain barrier. Moreover, 2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide has been found to have low toxicity in animal studies. However, one of the limitations of 2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

Researchers have identified several future directions for the use of 2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide in scientific research. One potential direction is the development of 2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide derivatives with improved solubility and pharmacokinetic properties. Moreover, 2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide has been found to have potential applications in the treatment of viral infections, such as HIV and hepatitis C. Additionally, 2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide has been shown to have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

Conclusion

In conclusion, 2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of scientific research. The synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments of 2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide have been extensively studied. Moreover, researchers have identified several future directions for the use of 2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide in scientific research.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide has been achieved using various methods. One method involves the reaction of 3-chloro-4-methylbenzylamine with 1H-benzimidazole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The resulting product is then treated with acetic anhydride to form 2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide.

Scientific Research Applications

2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide has been studied for its potential applications in various fields of scientific research, including cancer treatment, neurodegenerative diseases, and infectious diseases. In cancer treatment, 2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, 2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide has been shown to protect neurons from oxidative stress and neuroinflammation. Additionally, 2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the treatment of infectious diseases.

properties

IUPAC Name |

2-(benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-11-6-7-12(8-13(11)17)19-16(21)9-20-10-18-14-4-2-3-5-15(14)20/h2-8,10H,9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPHQMAWICBGTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501198992 | |

| Record name | N-(3-Chloro-4-methylphenyl)-1H-benzimidazole-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501198992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide | |

CAS RN |

332908-87-9 | |

| Record name | N-(3-Chloro-4-methylphenyl)-1H-benzimidazole-1-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332908-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chloro-4-methylphenyl)-1H-benzimidazole-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501198992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-furylmethylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5796776.png)

![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5796786.png)

![2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide](/img/structure/B5796787.png)

![(3,5-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5796809.png)

![3-chloro-4-methoxy-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5796821.png)

![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5796831.png)

![4-{[2-(benzyloxy)benzylidene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5796852.png)